molecular formula C8H6F3IO B1611889 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene CAS No. 530080-17-2

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1611889
M. Wt: 302.03 g/mol
InChI Key: FESYDYJCAHUCAT-UHFFFAOYSA-N
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Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • The compound has been utilized in the study of selective lithiation and subsequent electrophilic substitution reactions, as demonstrated in the research by Schlosser, Porwisiak, and Mongin (1998), where similar trifluoromethylbenzene compounds underwent hydrogen/metal exchange reactions (Schlosser, Porwisiak, & Mongin, 1998).
    • It has also been involved in studies related to the trifluoromethylation of aromatic compounds using hypervalent iodine reagents, as explored by Mejía and Togni (2012) in their work on the catalytic trifluoromethylation of arenes and heteroarenes (Mejía & Togni, 2012).
  • Organic Synthesis and Material Science :

    • The iodine and trifluoroethoxy functional groups in this compound play a crucial role in the synthesis of various organic materials. For instance, Ikeda et al. (1998) demonstrated its application in the atom-transfer cyclisation of certain acetamides, which is pivotal in organic synthesis (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).
    • Additionally, its derivatives have been investigated for their application in designing liquid crystal materials with specific properties, as noted by Hsu et al. (2005) in their study on calamitic liquid crystals (Hsu et al., 2005).
  • Advanced Nanotechnology and Surface Chemistry :

    • In the field of nanotechnology and surface chemistry, compounds like 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene are used for studying self-assembled nanostructures. Silly (2013) explored the self-assembly of star-shaped molecules similar to this compound, highlighting their potential in engineering organic porous structures (Silly, 2013).
  • Pharmaceutical and Medicinal Chemistry :

    • Although direct studies on 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene in medicinal chemistry are not prominent, related iodine-based compounds have been studied for their binding modes and interactions in pharmaceutical contexts. For example, He et al. (2020) investigated a similar iodine compound's binding mode using X-ray crystallography, DFT calculation, and molecular docking (He et al., 2020).
  • Environmental and Green Chemistry :

    • This compound and its derivatives have been part of research aimed at developing environmentally benign and efficient chemical synthesis processes. Zhou and He (2009) demonstrated the synthesis of hypervalent iodine reagents, which are crucial in green chemistry, under microwave-promoted, solvent-free conditions (Zhou & He, 2009).

Future Directions

The future directions for the use of 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene are not specified in the search results. However, given its involvement in various chemical reactions, it may find further applications in organic synthesis and materials science.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

1-iodo-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYDYJCAHUCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599679
Record name 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene

CAS RN

530080-17-2
Record name 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Zhang, XH Xu, FL Qing - Journal of Fluorine Chemistry, 2017 - Elsevier
A mild and efficient copper-catalyzed oxidative trifluoroethoxylation of aryl and heteroaryl boronic acids with CF 3 CH 2 OH has been developed. This protocol tolerates a range of …
Number of citations: 30 www.sciencedirect.com

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